molecular formula C28H22FN7Na2O8S2 B12794028 2-Naphthalenesulfonic acid, 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt CAS No. 70833-38-4

2-Naphthalenesulfonic acid, 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt

Cat. No.: B12794028
CAS No.: 70833-38-4
M. Wt: 713.6 g/mol
InChI Key: RVHUTHFCUQUEQH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalenesulfonic acid, 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt is a complex organic compound. . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Naphthalenesulfonic acid, 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid . This intermediate is then subjected to further reactions involving ethylphenylamine, fluorotriazine, and methoxy-sulfophenylazo compounds under controlled conditions to yield the final product. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as a prothrombin inhibitor, affecting the coagulation pathway in humans . The compound’s unique structure allows it to bind to specific enzymes and proteins, thereby modulating their activity.

Comparison with Similar Compounds

Compared to other similar compounds, 2-Naphthalenesulfonic acid, 7-((4-(ethylphenylamino)-6-fluoro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methoxy-2-sulfophenyl)azo)-, disodium salt stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share the naphthalene sulfonate core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

CAS No.

70833-38-4

Molecular Formula

C28H22FN7Na2O8S2

Molecular Weight

713.6 g/mol

IUPAC Name

disodium;7-[[4-(N-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C28H24FN7O8S2.2Na/c1-3-36(18-7-5-4-6-8-18)28-32-26(29)31-27(33-28)30-17-9-11-20-16(13-17)14-23(46(41,42)43)24(25(20)37)35-34-21-12-10-19(44-2)15-22(21)45(38,39)40;;/h4-15,37H,3H2,1-2H3,(H,38,39,40)(H,41,42,43)(H,30,31,32,33);;/q;2*+1/p-2

InChI Key

RVHUTHFCUQUEQH-UHFFFAOYSA-L

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])F.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.